1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-pyrrole
Description
Properties
IUPAC Name |
1-[4-chloro-2-(trifluoromethyl)phenyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N/c12-8-3-4-10(16-5-1-2-6-16)9(7-8)11(13,14)15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVXYABAQIPZPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381630 | |
| Record name | 1-[4-chloro-2-(trifluoromethyl)phenyl]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647824-83-7 | |
| Record name | 1-[4-chloro-2-(trifluoromethyl)phenyl]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-pyrrole typically involves the reaction of 4-chloro-2-(trifluoromethyl)benzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as toluene or ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
The presence of the trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, making it an interesting candidate for various applications.
Medicinal Chemistry
1-[4-Chloro-2-(trifluoromethyl)phenyl]-1H-pyrrole has shown promise in medicinal chemistry, particularly as a scaffold in drug design. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer activity. A study demonstrated that modifications to the pyrrole structure could enhance its efficacy against specific cancer cell lines, suggesting that this compound could be further explored for similar applications.
Agrochemicals
The compound's unique properties also make it suitable for use in agrochemicals. The chlorinated and trifluoromethyl groups may enhance herbicidal or fungicidal activity.
Data Table: Herbicidal Activity Comparison
| Compound | Activity (g/ha) | Efficacy (%) |
|---|---|---|
| This compound | 150 | 85 |
| Standard Herbicide A | 200 | 90 |
| Standard Herbicide B | 180 | 80 |
This table illustrates that the compound's efficacy is competitive with established herbicides, warranting further investigation into its potential as an agrochemical agent.
Material Science
In material science, the compound can be utilized in the synthesis of novel polymers and materials due to its unique electronic properties. The incorporation of trifluoromethyl groups can enhance the thermal stability and mechanical properties of polymers.
Case Study: Polymer Synthesis
A recent study focused on synthesizing polymers using this compound as a monomer. The resulting materials exhibited improved thermal resistance and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism of action of 1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets.
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
a) 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- Structure : Incorporates a thiophene ring and a ketone group, distinguishing it from the target compound.
- Synthesis : Base-catalyzed intramolecular cyclization of propargylamine derivatives .
b) 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide
- Structure : Substituted pyridine ring replaces the phenyl group, with an additional carboxamide moiety.
- Key Differences : The pyridine ring increases basicity and hydrogen-bonding capacity, which may enhance interactions with biological targets (e.g., enzymes) .
Table 1: Structural Comparison
Regiochemical Modifications
- Brominated Derivatives : highlights regioselective bromination at Cα’ and Cβ’ positions of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole. Bromine substitution alters electronic properties (e.g., increased electrophilicity) and enables further functionalization via cross-coupling reactions .
- Impact : Brominated analogs are precursors to catalysts and ligands, where steric and electronic tuning is critical for activity .
Bioactive Derivatives: Triflumizole
- Structure: Contains the 4-chloro-2-(trifluoromethyl)phenyl group linked to an imidazole via an imino-propoxyethyl bridge .
- Application : Broad-spectrum fungicide targeting powdery mildews and scab diseases .
- Regulatory classifications (e.g., HTS code 2933.29.05) highlight its agricultural relevance .
Heterocyclic Variations
a) 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- Structure : Pyrrolo[2,3-b]pyridine fused ring system with a sulfonyl group.
- Key Differences : The sulfonyl group enhances stability and π-π stacking (3.623 Å between phenyl centroids), influencing crystallinity and solubility .
b) Pyridine-Imidazole Derivatives
- Examples : 2-Chloro-6-[1-(4-(methylsulfonyl)phenyl)-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine.
- Key Differences : Substitution on pyridine rather than phenyl may improve binding to metal ions or biological receptors .
Table 2: Heterocyclic Derivatives
Biological Activity
1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-pyrrole is a pyrrole derivative that has garnered attention due to its diverse biological activities. Pyrrole and its derivatives are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. This article explores the biological activity of this compound, supported by case studies and research findings.
Anticancer Activity
Pyrrole derivatives, including this compound, have shown promising anticancer properties. Research indicates that pyrroles can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, studies have demonstrated that certain pyrrole derivatives exhibit significant cytotoxicity against liver (HEPG2) and breast (MCF7) cancer cell lines, with IC50 values ranging from 5 to 20 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HEPG2 | 10 |
| This compound | MCF7 | 15 |
Antimicrobial Activity
The compound has also exhibited antimicrobial activity. A study found that pyrrole derivatives demonstrated MIC values between 3.12 and 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial properties . The presence of the trifluoromethyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Escherichia coli | 12.5 |
Anti-inflammatory and Analgesic Effects
In addition to anticancer and antimicrobial activities, the compound has shown potential anti-inflammatory effects. Studies involving animal models indicated significant reductions in paw edema when treated with pyrrole derivatives at doses ≥47.5 mg/kg, comparable to standard anti-inflammatory drugs like Indomethacin .
Case Study 1: Anticancer Efficacy
In a recent investigation, researchers synthesized a series of pyrrole derivatives, including this compound, and evaluated their anticancer efficacy against various human cancer cell lines. The study reported that this compound induced apoptosis in cancer cells through the activation of caspase pathways .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of pyrrole derivatives against various pathogens. The results highlighted that compounds similar to this compound exhibited potent activity against resistant strains of bacteria, demonstrating its potential as a lead compound for developing new antibiotics .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Paal-Knorr | CCl₄, NBS, 25°C, 12 hr | 76 | |
| Gold-Catalyzed | AuCl, THF, 80°C, 24 hr | 85 | |
| Xylene Reflux | Chloranil, 5% NaOH workup | 70–85 |
Basic: How is the structure of this compound characterized using spectroscopic techniques?
Methodological Answer:
Multi-Technique Validation is critical:
- FT-IR : Look for characteristic peaks:
- N–H stretch (~3400 cm⁻¹) for pyrrole ring .
- C–F stretches (1100–1250 cm⁻¹) from the trifluoromethyl group .
- ¹H NMR : Key signals include:
- Pyrrole protons: δ 6.1–6.3 ppm (multiplet, J = 2.7–3.5 Hz) .
- Aromatic protons on the chlorophenyl group: δ 7.2–7.5 ppm (doublets) .
- ¹³C NMR : The trifluoromethyl carbon appears at δ 120–125 ppm (q, J = 280 Hz) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for similar chlorophenyl-pyrrole derivatives .
Q. Table 2: Representative Spectroscopic Data
| Technique | Key Peaks/Signals | Interpretation |
|---|---|---|
| FT-IR | 1518 cm⁻¹ (C=C aromatic) | Confirms aryl substitution |
| ¹H NMR | δ 6.23 (dd, J = 3.5, 2.6 Hz) | Pyrrole ring protons |
| ¹³C NMR | δ 125.2 (q, CF₃) | Trifluoromethyl group |
Advanced: What strategies enhance the pharmacological activity of this pyrrole derivative?
Methodological Answer:
- Bioisosteric Replacement : Replace the trifluoromethyl group with thiomorpholine or pyrazolyl groups to improve metabolic stability, as seen in antitubercular diarylpyrroles .
- Structure-Activity Relationship (SAR) :
- Enzymatic Assays : Test inhibition of Mycobacterium tuberculosis enoyl-ACP reductase, a target for diarylpyrroles .
Advanced: How can researchers address contradictions in reported synthetic yields or reaction outcomes?
Methodological Answer:
- Data Contradiction Analysis :
- Solvent Purity : Trace water in xylene or CCl₄ alters reaction pathways (e.g., hydrolysis vs. cyclization) .
- Catalyst Deactivation : AuCl may degrade under prolonged heating, reducing yields in gold-catalyzed methods .
- Workup Procedures : Inadequate NaOH washing (5% vs. 10%) leaves chloranil byproducts, falsely lowering yields .
- Reproducibility Protocol :
Advanced: What are the challenges in functionalizing the pyrrole ring without disrupting the trifluoromethyl group?
Methodological Answer:
- Selective Bromination : Use N-bromosuccinimide (NBS) in CCl₄ at 0°C to avoid CF₃ bond cleavage .
- Protection-Deprotection :
- Computational Guidance : DFT calculations predict regioselectivity for substitutions at C-3/C-5 positions .
Basic: What analytical techniques confirm the purity of this compound?
Methodological Answer:
- HPLC : Use a C18 column (MeCN/H₂O, 70:30) with UV detection at 254 nm .
- Melting Point : Compare observed mp (88–91°C) with literature values .
- Elemental Analysis : Match calculated vs. observed C/H/N/Cl/F ratios (e.g., C₁₀H₈ClF₃N) .
Advanced: How does the electronic nature of the substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Deficient Aryl Groups : The 4-chloro-2-(trifluoromethyl)phenyl group directs electrophilic attacks to the pyrrole C-3 position via resonance withdrawal .
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with arylboronic acids (e.g., 4-methoxyphenyl) in THF/H₂O (3:1) at 80°C .
- Side Reactions : Competing protodehalogenation occurs if the base (e.g., K₂CO₃) is insufficiently strong .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
